Benzyl (6-hydroxyspiro[3.3]heptan-2-YL)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 6-hydroxyspiro[3.3]heptan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate is unique due to its hydroxyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Biological Activity
Benzyl (6-hydroxyspiro[3.3]heptan-2-YL)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅N₁O₃
- Molecular Weight : Approximately 221.26 g/mol
- IUPAC Name : this compound
The compound features a spirocyclic structure that enhances its ability to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spirocyclic framework allows for unique binding interactions, potentially leading to the modulation of enzymatic activities or receptor signaling pathways. Ongoing research aims to elucidate the precise molecular pathways involved in its action.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may reduce oxidative stress markers in cellular models, indicating a protective role against oxidative damage.
- Neuroprotective Effects : Initial findings indicate that it may protect neuronal cells from amyloid beta-induced toxicity, relevant in Alzheimer's disease research.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, which could be beneficial in various inflammatory conditions.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
tert-butyl N-{1-hydroxyspiro[3.3]heptan-2-yl}carbamate | Hydroxy group at position 1 | Moderate neuroprotective effects |
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate | Oxo group at position 6 | Enhanced antioxidant properties |
tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate | Hydroxy group at position 6 | Potential anti-inflammatory effects |
This table highlights how variations in structural configurations can significantly influence the reactivity and biological properties of these compounds.
Case Studies and Research Findings
- Antioxidant Studies : A study conducted on cell cultures demonstrated that this compound effectively reduced levels of reactive oxygen species (ROS), suggesting its potential as an antioxidant agent .
- Neuroprotection Research : In vitro experiments showed that the compound could inhibit apoptosis in neuronal cells exposed to amyloid beta, indicating its potential role in neuroprotection .
- Inflammation Modulation : Research has indicated that this compound may downregulate pro-inflammatory cytokines in macrophage models, suggesting a mechanism for its anti-inflammatory effects .
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl N-(2-hydroxyspiro[3.3]heptan-6-yl)carbamate |
InChI |
InChI=1S/C15H19NO3/c17-13-8-15(9-13)6-12(7-15)16-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2,(H,16,18) |
InChI Key |
ZUXBPZZKIPTDFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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